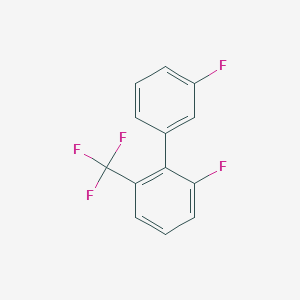
2,3'-Difluoro-6-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions. This method offers a broad substrate scope, including heterocycles, and is known for its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often utilizes cost-effective raw materials and optimized reaction conditions to achieve high yields. For instance, using 1,2,3-trifluoro-6-nitrobenzene as a starting material can lead to the efficient production of 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl .
Analyse Chemischer Reaktionen
Types of Reactions
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low surface energy.
Wirkmechanismus
The mechanism by which 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The electronegativity of fluorine affects electron distribution and bond polarization within the molecule, enhancing its reactivity and stability. This allows the compound to participate in various chemical reactions and interact with biological targets effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
- 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
1214331-47-1 |
|---|---|
Molekularformel |
C13H7F5 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
1-fluoro-2-(3-fluorophenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-9-4-1-3-8(7-9)12-10(13(16,17)18)5-2-6-11(12)15/h1-7H |
InChI-Schlüssel |
FSOYDPAAFBDFNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



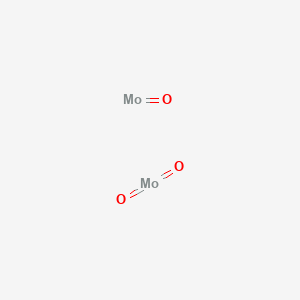
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

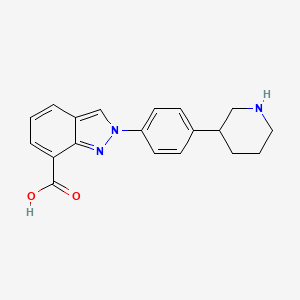
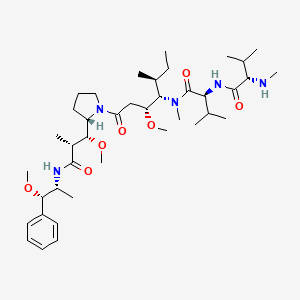
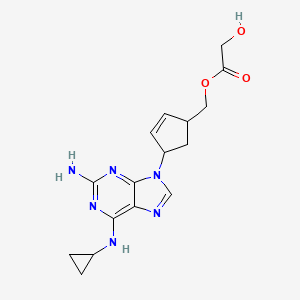
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)


![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
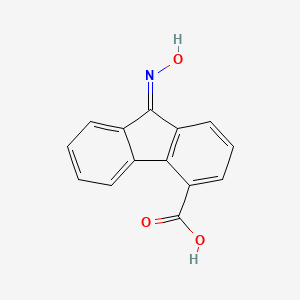
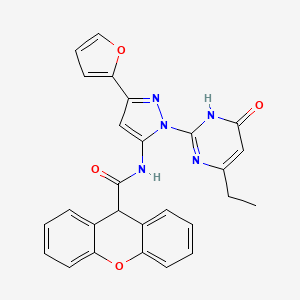
acetic acid](/img/structure/B14121453.png)
